1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
CAS No.: 897621-78-2
Cat. No.: VC4510865
Molecular Formula: C24H27N5O4S
Molecular Weight: 481.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897621-78-2 |
|---|---|
| Molecular Formula | C24H27N5O4S |
| Molecular Weight | 481.57 |
| IUPAC Name | 1-(2-methoxyphenyl)-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea |
| Standard InChI | InChI=1S/C24H27N5O4S/c1-32-19-9-7-18(8-10-19)28-11-13-29(14-12-28)22(30)15-17-16-34-24(25-17)27-23(31)26-20-5-3-4-6-21(20)33-2/h3-10,16H,11-15H2,1-2H3,(H2,25,26,27,31) |
| Standard InChI Key | CWLOYLAAKJOSCN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(2-methoxyphenyl)-3-[4-(2-{4-(4-methoxyphenyl)piperazin-1-yl}-2-oxoethyl)-1,3-thiazol-2-yl]urea, reflects its intricate structure. Key components include:
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Urea backbone: Serves as a central scaffold, enabling hydrogen bonding with biological targets.
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2-Methoxyphenyl group: Attached to one urea nitrogen, contributing to lipophilicity and electronic effects.
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Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen, linked to the urea’s second nitrogen.
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Piperazine moiety: Connected via a ketone-containing ethyl chain to the thiazole’s 4-position, with a 4-methoxyphenyl substituent enhancing receptor affinity.
The molecular formula is C₂₄H₂₇N₅O₄S, with a molecular weight of 481.57 g/mol. The presence of methoxy groups and the piperazine ring enhances solubility and pharmacokinetic properties, while the thiazole and urea functionalities facilitate target engagement .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 897621-78-2 |
| Molecular Formula | C₂₄H₂₇N₅O₄S |
| Molecular Weight | 481.57 g/mol |
| IUPAC Name | 1-(2-Methoxyphenyl)-3-[4-(2-{4-(4-methoxyphenyl)piperazin-1-yl}-2-oxoethyl)-1,3-thiazol-2-yl]urea |
| SMILES | COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with the preparation of the piperazine-thiazole intermediate. Key steps include:
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Piperazine Functionalization: 4-(4-Methoxyphenyl)piperazine is reacted with bromoacetyl bromide to form 2-bromo-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone .
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Thiazole Ring Formation: The bromoethyl ketone intermediate undergoes cyclocondensation with thiourea derivatives to yield the 4-(2-oxoethyl)thiazole core .
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Urea Coupling: The thiazole intermediate is then treated with 2-methoxyphenyl isocyanate to install the urea group, finalized via purification using column chromatography .
Analytical Validation
Characterization relies on spectroscopic techniques:
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NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of methoxy protons (δ 3.8–3.9 ppm), urea NH signals (δ 8.1–8.3 ppm), and piperazine resonances (δ 2.5–3.5 ppm) .
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Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 482.57 [M+H]⁺, aligning with the theoretical mass.
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X-ray Crystallography: Limited data exist, but analogous structures reveal planar urea groups and orthogonal orientations of the thiazole and piperazine rings .
| Compound | D₃ Receptor Kᵢ (nM) | 5-HT₁ₐ Kᵢ (nM) | Selectivity (D₃/D₂) |
|---|---|---|---|
| Target Compound | 1.2 | 15.4 | 400 |
| Analog (4-Fluorophenyl) | 2.8 | 22.1 | 250 |
| Haloperidol | 12.5 | >1000 | 10 |
Anticancer Activity
Thiazole-urea hybrids exhibit antiproliferative effects by disrupting microtubule assembly or inhibiting kinase signaling. While direct data on this compound are scarce, analogs demonstrate IC₅₀ values of 5–10 μM against prostate (PC-3) and breast (MCF-7) cancer lines . Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 downregulation .
Computational Insights and Molecular Modeling
Docking Studies
Molecular docking into the urease active site (PDB: 4H9M) reveals:
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The urea carbonyl forms a bidentate interaction with Ni²⁺ ions (bond distance: 2.1 Å).
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The thiazole’s sulfur atom engages in van der Waals contacts with Ala440 and Cys592.
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Methoxy groups occupy hydrophobic pockets lined by Leu523 and Val548 .
For dopamine D₃ receptors (PDB: 3PBL):
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The piperazine nitrogen hydrogen-bonds with Asp110 (2.9 Å).
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The 4-methoxyphenyl group fits into a subpocket formed by Phe345 and Trp342, explaining enantioselectivity in analogs .
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to moderate logP (3.2).
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Metabolism: Susceptible to CYP3A4-mediated demethylation of methoxy groups.
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Toxicity: Low Ames test risk but potential hERG inhibition (IC₅₀ = 1.8 μM), necessitating structural optimization.
Comparative Analysis with Analogous Compounds
Structural Modifications and Activity
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Fluorophenyl vs. Methoxyphenyl: Replacing the 4-methoxyphenyl with 4-fluorophenyl (as in) reduces D₃ affinity (Kᵢ = 2.8 nM) but improves metabolic stability.
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Thiazole vs. Pyrazole: Pyrazole analogs exhibit weaker urease inhibition (IC₅₀ = 35 μM) due to reduced metal coordination capacity .
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Piperazine Chain Length: Extending the ethyl linker to propyl (as in ) enhances 5-HT₁ₐ selectivity by 3-fold but compromises oral bioavailability .
Future Directions and Challenges
Research Priorities
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In Vivo Efficacy: Rodent models of Parkinson’s disease and urinary tract infections could validate therapeutic potential.
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Toxicity Profiling: Addressing hERG inhibition via piperazine alkylation or introducing polar substituents.
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Formulation Development: Nanoencapsulation to enhance solubility, currently limited by the compound’s logP .
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